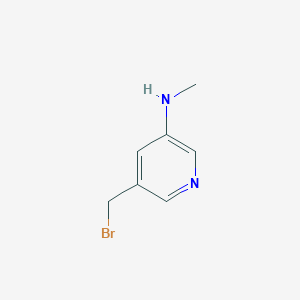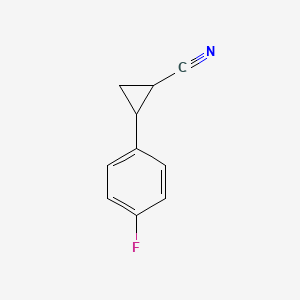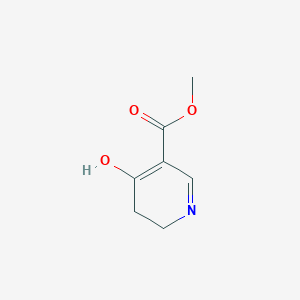
4-Trifluoromethylquinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethylquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group at the fourth position and a carbonyl group at the second position of the quinazoline ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Trifluoromethylquinazolin-2-one involves a three-component carbonylative reaction. This reaction uses trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction is carried out under mild conditions, and the catalyst can be recycled multiple times with minimal loss of activity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as palladium on activated carbon fibers, is preferred due to their stability and reusability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Trifluoromethylquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Quinazoline derivatives with various substituents.
Reduction: 4-Hydroxyquinazolin-2-one.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
4-Trifluoromethylquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Quinazolinone derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Trifluoromethylquinazolin-2-one involves its interaction with specific molecular targets. For instance, certain derivatives of quinazolinones have been shown to inhibit the activity of enzymes involved in bacterial quorum sensing, thereby preventing biofilm formation . The compound can also interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
Comparaison Avec Des Composés Similaires
- 2-Trifluoromethylquinazolin-4-one
- 4-Methylquinazolin-2-one
- 4-Chloroquinazolin-2-one
Comparison: 4-Trifluoromethylquinazolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes compared to its analogs .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H,(H,13,14,15) |
Clé InChI |
CXILJIGAUFSZQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=O)N=C2C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)



![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)
